2-bromo-4-chloro-5-nitrobenzoic acid

Catalog No.
S6554841
CAS No.
2091549-73-2
M.F
C7H3BrClNO4
M. Wt
280.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-4-chloro-5-nitrobenzoic acid

CAS Number

2091549-73-2

Product Name

2-bromo-4-chloro-5-nitrobenzoic acid

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.5
  • Chemical Databases

    Searches of PubChem [National Institutes of Health], a database of chemical information, identified the compound but did not show any associated research publications (PubChem 2-bromo-4-chloro-5-nitrobenzoic acid).

  • Limited Commercial Availability

    Several commercial suppliers offer the compound, suggesting potential research applications, but no details on its specific uses were available (Example 1: , Example 2).

2-Bromo-4-chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4C_7H_3BrClNO_4 and a molecular weight of approximately 280.46 g/mol. It features a benzoic acid structure with three substituents: a bromine atom at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position. This compound is characterized by its moderate solubility in organic solvents and its potential utility in various chemical syntheses and biological applications .

Typical of aromatic compounds. Some notable reactions include:

  • Electrophilic Substitution: The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophiles. This can lead to further substitutions at positions ortho or para to the existing substituents.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, especially under basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may be useful for synthesizing derivatives with different biological activities .

Several methods exist for synthesizing 2-bromo-4-chloro-5-nitrobenzoic acid:

  • Nitration of Benzoic Acid Derivatives: Starting from 4-chloro-2-bromobenzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Bromination and Chlorination: Utilizing bromine and chlorine under controlled conditions can yield the desired halogenated products. This typically involves electrophilic aromatic substitution reactions.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the final product .

2-Bromo-4-chloro-5-nitrobenzoic acid finds applications in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Chemical Research: Used as a reagent in organic synthesis, especially in developing new compounds with potential biological activity.
  • Agricultural Chemicals: Potentially useful as a precursor for agrochemicals aimed at pest control due to its antimicrobial properties .

Interaction studies involving 2-bromo-4-chloro-5-nitrobenzoic acid focus on its behavior in biological systems:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal its mechanism of action and potential therapeutic targets.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms can provide insights into its efficacy and safety profile.

These studies are crucial for assessing both the pharmacokinetics and pharmacodynamics of this compound .

Several compounds share structural similarities with 2-bromo-4-chloro-5-nitrobenzoic acid. Here are some notable examples along with their unique characteristics:

Compound NameCAS NumberKey Features
4-Bromo-2-chloro-5-nitrobenzoic acid1157393-80-0Similar structure; different halogen positioning
5-Bromo-4-chloro-2-nitrobenzoic acid392319-07-2Different position of nitro group
2-Bromo-3-chloro-5-nitrobenzoic acid1499553-66-0Variation in halogen placement

Uniqueness

The uniqueness of 2-bromo-4-chloro-5-nitrobenzoic acid lies in its specific arrangement of halogen and nitro groups, which influences its reactivity and biological activity compared to similar compounds. The strategic placement of these functional groups enhances its potential applications in medicinal chemistry while maintaining distinct chemical properties that differentiate it from other derivatives .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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